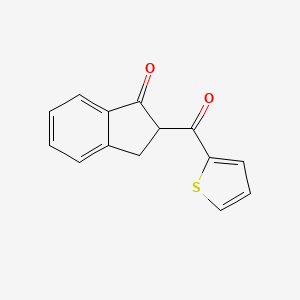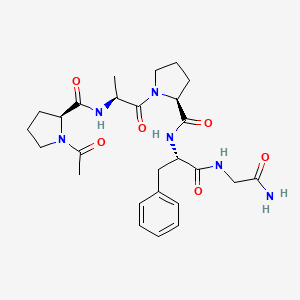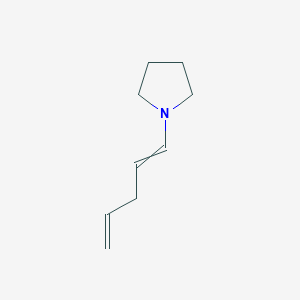
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is an organic compound characterized by the presence of a dichloropropenyl group and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene typically involves the reaction of 1,1-dichloropropene with 4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloropropenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene involves its interaction with specific molecular targets within a biological system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloropropenyl group can also participate in reactions that modify the activity of enzymes or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Dichloroprop-1-en-2-yl)benzene
- 4-Nitrobenzyl chloride
- 1,1-Dichloro-2-nitropropane
Comparison
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene is unique due to the presence of both a dichloropropenyl group and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(1,1-Dichloroprop-1-en-2-yl)benzene lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, 4-Nitrobenzyl chloride and 1,1-Dichloro-2-nitropropane have different structural features that influence their chemical behavior and uses.
Propiedades
Fórmula molecular |
C9H7Cl2NO2 |
|---|---|
Peso molecular |
232.06 g/mol |
Nombre IUPAC |
1-(1,1-dichloroprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
Clave InChI |
SMGAZNSAVNPGOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)

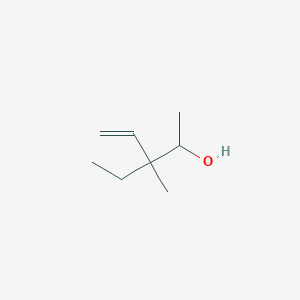
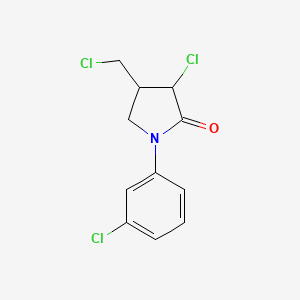
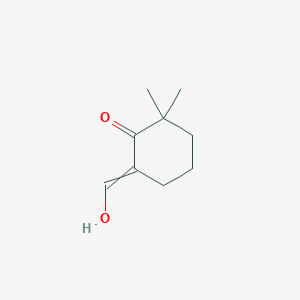
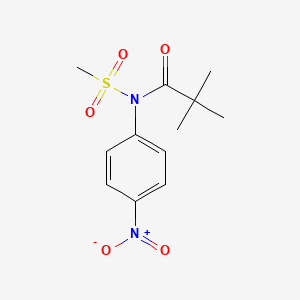
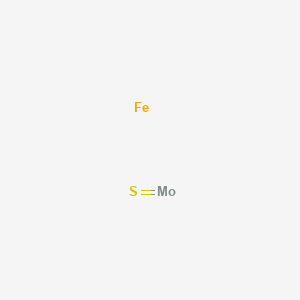
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)


